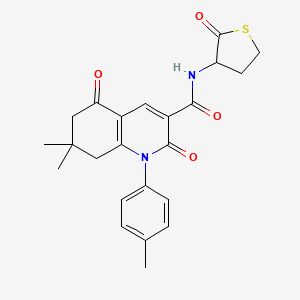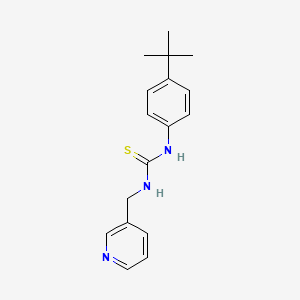
1-(4-Tert-butylphenyl)-3-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-3-(3-pyridinylmethyl)thiourea is a member of thioureas.
Aplicaciones Científicas De Investigación
Molecular Docking and DNA Binding Studies
- A compound closely related to 1-(4-Tert-butylphenyl)-3-(3-pyridinylmethyl)thiourea, namely 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and studied for its molecular docking with B-DNA and DNA binding properties. This compound showed significant binding energy with DNA and potential for cytotoxicity against certain cell lines, indicating possible applications in the field of cancer research and treatment (Mushtaque et al., 2016).
Electrochemical Applications
- In the context of electrochemical applications, research on the electropolymerization of pyrrole and 3-(4-tert-butylphenyl)thiophene monomers has been conducted. The resulting copolymers demonstrated high specific capacitance and improved cycling stability, suggesting their use in supercapacitor applications (Yue et al., 2012).
Enzyme Inhibition and Antioxidant Potential
- Unsaturated thiourea derivatives, which include compounds similar to this compound, have shown potential as antioxidants and enzyme inhibitors. These compounds have been evaluated for their antioxidant and enzyme inhibition potentials, indicating their potential use in pharmaceutical and biochemical research (Rahman et al., 2020).
Anticancer Research
- Thiourea derivatives have been explored for their role in anticancer drug discovery. The formation of drug complexes with thiourea derivatives can enhance drug action and effectiveness, particularly in the case of metal complexes, which have shown increased activity in recent studies (Ruswanto et al., 2021).
Catalysis and Polymerization
- Thiourea derivatives have been utilized in catalytic reactions, including the palladium-catalyzed cross-coupling reactions, indicating their utility in organic synthesis and industrial chemical processes (Wu et al., 2008).
Environmental Applications
- Studies involving thiourea derivatives, such as 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)thiourea, have focused on their photodegradation in water, suggesting potential environmental applications in the degradation and management of agricultural chemicals (Keum et al., 2002).
Propiedades
Fórmula molecular |
C17H21N3S |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C17H21N3S/c1-17(2,3)14-6-8-15(9-7-14)20-16(21)19-12-13-5-4-10-18-11-13/h4-11H,12H2,1-3H3,(H2,19,20,21) |
Clave InChI |
YDKKJFPEPKBMPC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
Solubilidad |
40.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


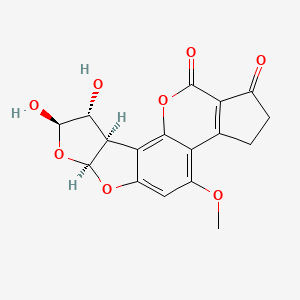
![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)
![1-[[Oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1226131.png)
![4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1226132.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B1226133.png)
![3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1226134.png)
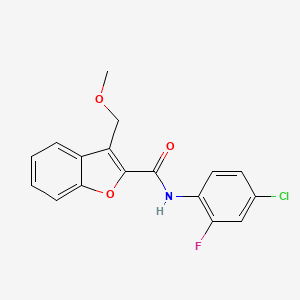

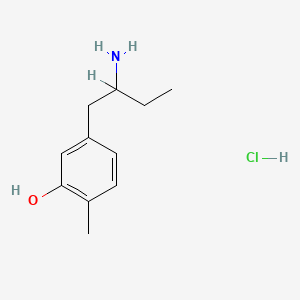
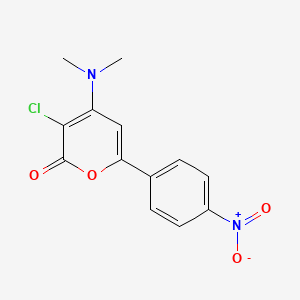
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)

